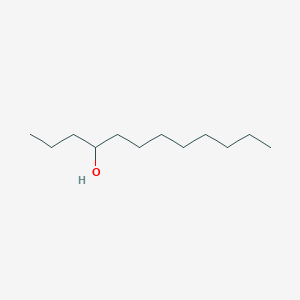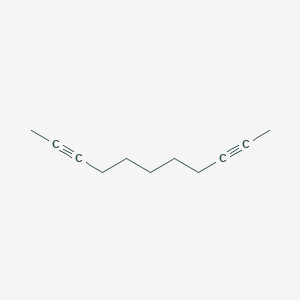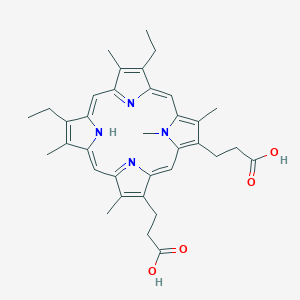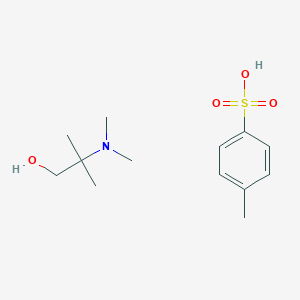
N-(1,1-dihydroxyhexadecyl)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dihydroxyhexadecyl)hexadecanamide, also known as N-acylethanolamine acid amidase (NAAA) inhibitor, is a compound that has gained interest among scientists due to its potential therapeutic applications. This compound is a fatty acid amide that is involved in various physiological processes, including pain perception, inflammation, and lipid metabolism.
Scientific Research Applications
N-(1,1-dihydroxyhexadecyl)hexadecanamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NAAA, an enzyme that degrades fatty acid amides such as anandamide and oleoylethanolamide. This inhibition leads to an increase in the levels of these endogenous compounds, which have been implicated in various physiological processes, including pain perception, inflammation, and lipid metabolism.
Mechanism Of Action
The mechanism of action of N-(1,1-dihydroxyhexadecyl)hexadecanamide involves the inhibition of NAAA, which leads to an increase in the levels of endogenous fatty acid amides such as anandamide and oleoylethanolamide. These compounds bind to cannabinoid and peroxisome proliferator-activated receptors, respectively, and modulate various physiological processes.
Biochemical and Physiological Effects:
N-(1,1-dihydroxyhexadecyl)hexadecanamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can reduce pain perception, inflammation, and lipid metabolism. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One advantage of using N-(1,1-dihydroxyhexadecyl)hexadecanamide in lab experiments is its specificity for NAAA inhibition. This allows for the selective modulation of endogenous fatty acid amides without affecting other physiological processes. However, one limitation is that its effects may be dependent on the concentration used, and higher concentrations may result in off-target effects.
Future Directions
There are several future directions for the study of N-(1,1-dihydroxyhexadecyl)hexadecanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that it has neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of pain and inflammation. It has been shown to reduce pain perception and inflammation, and further studies may elucidate its potential therapeutic applications in these areas. Additionally, studies may explore the use of N-(1,1-dihydroxyhexadecyl)hexadecanamide in combination with other compounds to enhance its effects and reduce any potential limitations.
Synthesis Methods
The synthesis of N-(1,1-dihydroxyhexadecyl)hexadecanamide involves the reaction between hexadecanoyl chloride and 1,1-dihydroxyhexadecane in the presence of a base such as triethylamine. The resulting product is purified using column chromatography. This method has been successfully used to synthesize N-(1,1-dihydroxyhexadecyl)hexadecanamide in high yields and purity.
properties
CAS RN |
129426-19-3 |
|---|---|
Product Name |
N-(1,1-dihydroxyhexadecyl)hexadecanamide |
Molecular Formula |
C32H65NO3 |
Molecular Weight |
511.9 g/mol |
IUPAC Name |
N-(1,1-dihydroxyhexadecyl)hexadecanamide |
InChI |
InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(34)33-32(35,36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-30H2,1-2H3,(H,33,34) |
InChI Key |
PBLKITKTYZYVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCCCCCCCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)












